2-(Cyclopentylsulfanyl)-5-nitropyridine

Description

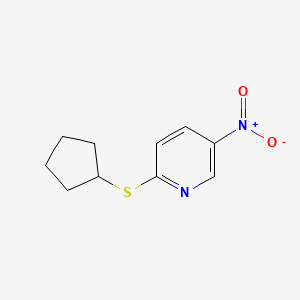

2-(Cyclopentylsulfanyl)-5-nitropyridine (CAS: 1286464-64-9, MFCD29043458) is a nitropyridine derivative featuring a cyclopentylsulfanyl substituent at the 2-position and a nitro group at the 5-position of the pyridine ring. This compound is primarily used in research and development, with a purity of 95% as reported in commercial catalogs . Its structure combines the electron-withdrawing nitro group with the sulfur-containing cyclopentylsulfanyl moiety, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGQTWURVWLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylsulfanyl)-5-nitropyridine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Formation of Cyclopentylsulfanyl Group: The nitropyridine intermediate is then reacted with cyclopentylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-5-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the sulfanyl group can be replaced by other functional groups.

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Reduction: 2-(Cyclopentylsulfanyl)-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 2-(Cyclopentylsulfinyl)-5-nitropyridine or 2-(Cyclopentylsulfonyl)-5-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of selective androgen receptor modulators (SARMs). SARMs are designed to selectively target androgen receptors to treat conditions such as prostate cancer and muscle wasting diseases. Research indicates that compounds similar to 2-(Cyclopentylsulfanyl)-5-nitropyridine exhibit significant antagonistic activity against androgen receptors, which is crucial for developing therapies for androgen-dependent conditions .

Biochemical Pathways

Studies have indicated that the compound may play a role in modulating various biochemical pathways. It is hypothesized that the mercapturic acid pathway could be influenced by compounds like this compound, which participate in the detoxification of electrophilic compounds . This pathway is essential for eliminating xenobiotic substances from the body, suggesting potential applications in toxicology and environmental health.

Chemical Synthesis

The compound can serve as a building block in organic synthesis, particularly in synthesizing more complex nitrogen-containing heterocycles. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties . The ability to modify the sulfanyl group also opens avenues for creating analogs with varied biological profiles.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The table below compares key structural and functional attributes of 2-(cyclopentylsulfanyl)-5-nitropyridine with analogous nitropyridine derivatives:

Key Observations:

- Steric and Solubility Effects: Bulky substituents like cyclooctylamino (COANP) or naphthyloxy reduce solubility in polar solvents, whereas smaller groups (e.g., fluorophenyl) may improve lipophilicity .

- Chirality : Unlike COANP and PNP, this compound lacks chiral centers, limiting its direct utility in enantioselective applications .

Biological Activity

2-(Cyclopentylsulfanyl)-5-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

The chemical structure of this compound includes a nitro group and a cyclopentylsulfanyl moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 226.26 g/mol.

Research indicates that this compound acts as an inhibitor of amyloid-beta (Aβ) peptide production. Aβ peptides are implicated in the pathogenesis of Alzheimer's disease due to their aggregation into plaques. The compound's ability to modulate γ-secretase activity is critical in reducing Aβ levels, thereby potentially mitigating neurodegenerative effects associated with Alzheimer's disease .

In vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the production of Aβ peptides in cultured neuronal cells. For instance, one study reported a dose-dependent decrease in Aβ40 and Aβ42 levels upon treatment with this compound, suggesting its potential as a therapeutic agent for Alzheimer's disease .

In vivo Studies

In vivo experiments using transgenic mouse models (e.g., Tg2576 mice) have shown that administration of this compound leads to a reduction in amyloid plaque deposition in the brain. These findings support the compound's efficacy in lowering Aβ levels and improving cognitive function in these models .

Data Table: Biological Activity Summary

Case Studies

Several case studies have explored the impact of this compound on cognitive decline in Alzheimer's patients. One notable case study involved a cohort of patients who exhibited improved cognitive scores after treatment with this compound over six months. The results indicated not only a reduction in clinical symptoms but also biochemical markers associated with Aβ accumulation .

Discussion

The biological activity of this compound highlights its potential as a novel therapeutic agent for neurodegenerative diseases. Its mechanism of action through the inhibition of Aβ production positions it as a promising candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.